molecular formula C13H16O3 B8223261 5-Oxo-7-phenylheptanoic acid

5-Oxo-7-phenylheptanoic acid

Cat. No.: B8223261
M. Wt: 220.26 g/mol
InChI Key: PCIIZINALXTQHE-UHFFFAOYSA-N
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Description

5-Oxo-7-phenylheptanoic acid: is an organic compound with the molecular formula C₁₃H₁₆O₃ It is characterized by a heptanoic acid backbone with a phenyl group attached to the seventh carbon and a keto group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-7-phenylheptanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-phenylheptanoic acid.

    Oxidation: The 7-phenylheptanoic acid is then subjected to oxidation to introduce the keto group at the fifth carbon. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Oxo-7-phenylheptanoic acid can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 5-Oxo-7-phenylheptanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes.

Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific metabolic disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Oxo-7-phenylheptanoic acid involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The keto group at the fifth carbon is particularly reactive, allowing the compound to participate in various biochemical reactions. These interactions can modulate enzyme activity and influence metabolic processes.

Comparison with Similar Compounds

    7-Phenylheptanoic acid: Lacks the keto group at the fifth carbon.

    5-Oxoheptanoic acid: Lacks the phenyl group at the seventh carbon.

    7-Oxo-7-phenylheptanoic acid: Has the keto group at the seventh carbon instead of the fifth.

Uniqueness: 5-Oxo-7-phenylheptanoic acid is unique due to the specific positioning of both the phenyl and keto groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-oxo-7-phenylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(7-4-8-13(15)16)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIIZINALXTQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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